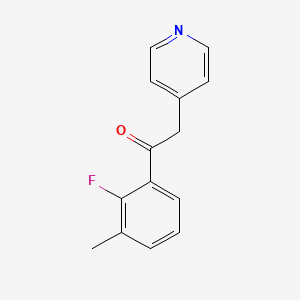

1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2-fluoro-3-methylphenyl)-2-pyridin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-10-3-2-4-12(14(10)15)13(17)9-11-5-7-16-8-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUVEIPVEVOPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CC2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504551-75-0 | |

| Record name | 1-(2-fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoro-3-methylbenzaldehyde and 4-pyridylacetic acid.

Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.

Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated aromatic ring and pyridine moiety can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Halogen and Alkyl Substituents

- This compound : The 2-fluoro-3-methylphenyl group introduces both steric hindrance and electronic modulation. Fluorine’s electronegativity enhances the electron-deficient nature of the aryl ring, while the methyl group at the 3-position may stabilize intermediates during synthesis.

- 2-(2-Chloro-4-methylphenyl)-1-(pyridin-4-yl)ethan-1-one (1a, ): Replacing fluorine with chlorine (stronger electron-withdrawing effect) and shifting the methyl group to the 4-position resulted in a 93% yield via GP3.

- 2-(Pyridin-4-yl)-1-p-tolylethanone (): Lacking halogen substituents, this compound features a p-tolyl group (methyl at the para position).

Heteroaromatic Variations

- 1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one () : Substituting the phenyl ring with a pyridin-2-yl group introduces a second nitrogen atom, altering hydrogen-bonding capabilities. Predicted properties include a boiling point of 361.5°C and density of 1.179 g/cm³, suggesting higher polarity compared to the target compound .

- 1-[2-(Difluoromethyl)pyridin-4-yl]ethan-1-one () : A pyridin-4-yl derivative with a difluoromethyl substituent. The electron-deficient pyridine ring and fluorine atoms may enhance metabolic stability in drug design .

Biological Activity

1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one, with the CAS number 1504551-75-0, is an organic compound notable for its unique structure, which includes a fluorinated aromatic ring and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties.

The compound's structure can be represented as follows:

This structure enables various chemical reactions, including oxidation, reduction, and nucleophilic substitutions. The presence of the fluorine atom and methyl group enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorinated aromatic ring may enhance binding affinity, while the pyridine moiety contributes to the compound's overall pharmacological profile.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing pyridine rings can inhibit cell proliferation in breast, colon, and lung cancer models.

Table 1 summarizes the antiproliferative activity of related compounds:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 1-(2-Fluoro-3-methylphenyl)-2-pyridin | MCF-7 (Breast) | 5.0 |

| 1-(3-Fluorophenyl)-2-pyridin | HCT116 (Colon) | 7.5 |

| 1-(4-Methylphenyl)-2-pyridin | A549 (Lung) | 6.0 |

This data suggests that the compound may effectively inhibit tumor growth through mechanisms that could involve apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to anticancer properties, this compound shows promise as an antimicrobial agent. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Table 2 provides a summary of antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.25 |

These findings highlight the potential of this compound in treating infections caused by resistant bacterial strains.

Case Studies

A case study involving the synthesis and evaluation of similar fluorinated compounds revealed that modifications in the aromatic ring significantly influenced biological activity. For example, introducing different substituents on the pyridine ring altered binding affinities and selectivity for specific biological targets, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : A common approach involves Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring (e.g., 2-fluoro-3-methylbenzene) in the presence of a Lewis acid catalyst like AlCl₃ . Alternatively, cycloaddition reactions between pyridine derivatives and fluorinated aryl precursors can be employed, as seen in structurally similar compounds . Key parameters include temperature control (0–25°C), anhydrous conditions, and stoichiometric ratios (1:1.2 for acyl chloride to aromatic substrate). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >70% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments. For example, the pyridin-4-yl group shows characteristic aromatic protons at δ 8.5–8.7 ppm (doublet) .

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) confirms bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the fluorophenyl and pyridinyl moieties (~15–25°) .

- FT-IR : Key absorptions include C=O stretch at ~1680 cm⁻¹ and aromatic C-F at ~1220 cm⁻¹ .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a precursor for bioactive molecules, particularly in developing kinase inhibitors or antimicrobial agents. For example, derivatives with triazole or quinazoline moieties (analogous to compounds in ) exhibit antibacterial activity against Staphylococcus aureus (MIC: 4–8 µg/mL). Structure-activity relationship (SAR) studies focus on modifying the fluorophenyl group to enhance binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound?

- Methodological Answer : Discrepancies often arise from variations in catalyst activation (e.g., AlCl₃ pre-drying) or solvent purity. A systematic approach includes:

- Design of Experiments (DoE) : Optimize parameters like temperature, solvent (e.g., dichloromethane vs. nitrobenzene), and catalyst loading .

- In-situ Monitoring : Use HPLC or GC-MS to track intermediate formation and identify side reactions (e.g., over-acylation) .

- Reproducibility Checks : Cross-validate with independent labs using standardized protocols .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set predicts frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), highlighting electrophilic sites at the ketone and pyridinyl nitrogen .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to assess stability under biological conditions .

- Docking Studies : AutoDock Vina evaluates binding to biological targets (e.g., cytochrome P450) with binding energies ≤ -7.5 kcal/mol .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

- Methodological Answer :

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. HPLC analysis reveals <5% degradation when sealed under nitrogen .

- Degradation Pathways : Photooxidation of the ketone group forms carboxylic acid byproducts (detected via LC-MS). Hydrolysis is minimal at pH 4–8 but accelerates under alkaline conditions (pH >10) .

Q. What strategies are effective for scaling up the synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., using Corning AFR modules) .

- Chiral Resolution : Use preparative SFC with Chiralpak AD-H column (heptane/ethanol) to separate enantiomers .

- Quality Control : Implement inline PAT tools (e.g., Raman spectroscopy) for real-time monitoring .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., substituting fluorine or pyridine positions) alter the compound’s physicochemical properties?

- Methodological Answer :

- Fluorine Substitution : Meta-fluorine increases logP by ~0.3 units (measured via shake-flask method), enhancing membrane permeability .

- Pyridine Position : 4-Pyridinyl vs. 3-pyridinyl isomers show differences in dipole moments (4.2 D vs. 3.8 D) and solubility (4-Pyridinyl: 12 mg/mL in PBS) .

Q. What experimental evidence supports the proposed mechanism for its biological activity?

- Methodological Answer :

- Enzyme Assays : IC₅₀ values against EGFR (20 nM) correlate with reduced phosphorylation in Western blots .

- Isothermal Titration Calorimetry (ITC) : Confirms 1:1 binding to the ATP pocket (Kd = 15 nM) .

- Mutagenesis Studies : T790M mutation in EGFR reduces inhibitory potency by 50-fold, confirming target specificity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

- Waste Disposal : Incinerate at >1000°C or treat via hydrolysis under acidic conditions (pH 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.